molecular formula C4H11NS B1582263 2-(Ethylthio)ethylamine CAS No. 36489-03-9

2-(Ethylthio)ethylamine

Cat. No.: B1582263
CAS No.: 36489-03-9
M. Wt: 105.2 g/mol
InChI Key: HJCTVUWPHAZTLI-UHFFFAOYSA-N
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Description

2-(Ethylthio)ethylamine is an organic compound with the molecular formula C4H11NS. It is a clear, colorless liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

2-(Ethylthio)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Safety and Hazards

2-(Ethylthio)ethylamine is classified as a dangerous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylthio)ethylamine can be synthesized through several methods. One common method involves the reaction of ethyl mercaptan with ethylene oxide, followed by the addition of ammonia. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction can be represented as follows:

C2H5SH+C2H4OC2H5SCH2CH2OH\text{C2H5SH} + \text{C2H4O} \rightarrow \text{C2H5SCH2CH2OH} C2H5SH+C2H4O→C2H5SCH2CH2OH

C2H5SCH2CH2OH+NH3C2H5SCH2CH2NH2+H2O\text{C2H5SCH2CH2OH} + \text{NH3} \rightarrow \text{C2H5SCH2CH2NH2} + \text{H2O} C2H5SCH2CH2OH+NH3→C2H5SCH2CH2NH2+H2O

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of ethyl mercaptan with ethylene oxide in the presence of a catalyst, followed by the addition of ammonia. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, with temperatures ranging from 20-50°C.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere at temperatures between 0-25°C.

    Substitution: Substitution reactions involving this compound often use halogenating agents such as thionyl chloride or phosphorus tribromide. These reactions are typically conducted at temperatures between 0-50°C.

Major Products Formed

    Oxidation: The major product formed from the oxidation of this compound is 2-(Ethylsulfinyl)ethylamine.

    Reduction: Reduction reactions yield this compound derivatives with modified functional groups.

    Substitution: Substitution reactions produce various halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)ethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with cellular receptors and enzymes, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)ethylamine
  • 3-(Methylthio)propylamine
  • 2-(Ethylthio)propylamine

Uniqueness

2-(Ethylthio)ethylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a different balance of hydrophobic and hydrophilic properties, influencing its solubility and interaction with other molecules.

Properties

IUPAC Name

2-ethylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS/c1-2-6-4-3-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCTVUWPHAZTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189993
Record name Ethanamine, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36489-03-9
Record name Ethanamine, 2-(ethylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036489039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethylthio)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(Ethylthio)ethylamine interact with biological systems, particularly in the context of lysosomal storage disorders?

A1: Research suggests that this compound functions as a substrate for the lysosomal cysteamine carrier, a transport system responsible for shuttling molecules across the lysosomal membrane. [] This interaction is crucial for the compound's ability to deplete cystine levels in cystinotic fibroblasts, cells experiencing an abnormal accumulation of cystine within lysosomes. [] Specifically, studies demonstrate that exposing cystinotic fibroblasts to 1 mM this compound for a period of 2 hours effectively reduces intracellular cystine concentrations to levels comparable to those achieved with cysteamine treatment. [] This finding highlights the potential therapeutic application of this compound in managing lysosomal storage disorders characterized by cystine accumulation.

Q2: What is the structural characterization of this compound, and how does its structure relate to its ability to bind copper(I)?

A2: this compound (molecular formula C4H11NS) is an acyclic ligand with a flexible structure featuring an ethylthio group (-CH2CH2SCH2CH3) attached to an ethylamine moiety (-CH2CH2NH2). [] This structural arrangement enables this compound to act as a chelating ligand, forming stable complexes with copper(I) ions. [] Specifically, the nitrogen atoms from the amine group and the sulfur atom from the thioether group coordinate with the copper(I) center, forming a four-membered chelate ring. [] This complexation has significant implications for the reactivity and applications of both the ligand and the resulting copper complex.

Q3: Can you elaborate on the applications of this compound in materials science, specifically its role in the flotation of noble metals?

A3: this compound (ETEA) exhibits selective properties as a complexing collector in the flotation of noble metals, particularly gold and platinum. [] This selectivity stems from its ability to chemically interact with these metals, facilitating their separation from mineral ores. Studies have shown that ETEA, alongside other complexing collectors like perhydro-1,3,5-ditiazin-5-yl-methane (MTKH) and sodium di(isobutyl)dithiophosphinate (DIF), demonstrates promising results in selectively recovering gold and platinum from fine-grained ores. [] These findings highlight the potential of this compound as a valuable reagent in extractive metallurgy for the efficient and selective recovery of precious metals.

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